molecular formula C10H9NO5S B583167 1-Acetyl-3-indoxyl Sulfate CAS No. 1797979-31-7

1-Acetyl-3-indoxyl Sulfate

Cat. No. B583167
M. Wt: 255.244
InChI Key: JCECEGXDPHKGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-indoxyl Sulfate, also known as 3-indoxylsulfate and 3-indoxylsulfuric acid, is a metabolite of dietary L-tryptophan . It acts as a cardiotoxin and uremic toxin . It is associated with symptoms of depression and anxiety .


Synthesis Analysis

Indoxyl sulfate is synthesized from indole, a compound created solely by gut microbial tryptophanases . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-3-indoxyl Sulfate is C10H9NO5S . Its molecular weight is 255.25 .

Scientific Research Applications

Cardiovascular Disease in Chronic Kidney Disease (CKD)

  • Indoxyl sulfate has been identified as a risk factor for cardiovascular disease in patients with chronic kidney disease. Studies have shown that it increases the expression of ICAM-1 and MCP-1 in vascular endothelial cells through reactive oxygen species (ROS)-induced activation of NF-ĸB, suggesting a role in the development of cardiovascular complications in CKD patients (Tumur et al., 2010).

Role in Renal Excretion and Accumulation in Blood

  • Indoxyl sulfate is a uremic toxin that accumulates in the body due to the failure of excretion systems, particularly in cases of chronic renal failure. Its transport mechanism is primarily associated with the organic anion transporter 3 (OAT3) in the kidney, which plays a crucial role in its renal excretion (Deguchi et al., 2002).

Impact on Kidney Mesangial Cells

  • Indoxyl sulfate has been observed to cause cytotoxic effects on kidney mesangial cells, including inducing apoptosis and altering the expression of renin and angiotensin-converting enzyme (ACE), which are crucial in kidney function and blood pressure regulation (Wang et al., 2014).

Effects on Cardiac Cells

  • It significantly increases collagen synthesis in cardiac fibroblasts and induces hypertrophy in myocytes, contributing to adverse cardiac remodeling. This action is mediated via activation of various signaling pathways such as p38 MAPK, p42/44 MAPK, and NFkappaB (Lekawanvijit et al., 2010).

Sulfation and Metabolism

  • Indoxyl sulfate is formed from indoxyl through the action of sulfotransferase enzymes, specifically aryl (phenol) sulfotransferases. This metabolic pathway is significant in understanding its accumulation and toxicity in uremic conditions (Banoglu & King, 2002).

Review of Toxicity and Therapeutic Strategies

  • Indoxyl sulfate's role in renal disease progression, vascular disease, bone health, and the central nervous system has been extensively studied. Despite its well-documented toxicity in various cellular and animal models, its direct impact on humans remains to be conclusively proven (Leong & Sirich, 2016).

Potential as a Biomarker in Intensive Care Unit (ICU)

  • Urinary levels of 3-indoxyl sulfate, a derivative of indoxyl sulfate, have been studied as a potential biomarker for patient outcomes in the ICU, associating low levels with increased mortality and fewer ICU-free days (Kuo et al., 2021).

Associations with Cardiovascular Events and Mortality

  • Elevated levels of indoxyl sulfate have been linked with increased risks of all-cause mortality and cardiovascular events in patients with chronic renal failure, highlighting its clinical significance in patient outcomes (Lin et al., 2015).

Influence on Vascular Contraction

  • Indoxyl sulfate can enhance endothelin-1-induced contraction in rat aortas, impacting vascular tone and function. This effect is due to impairment of NO/cGMP signaling and is thought to be mediated through the organic anion transporters (Matsumoto et al., 2021).

properties

IUPAC Name

(1-acetylindol-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECEGXDPHKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-indoxyl Sulfate

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